Laminin (925-933)(TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

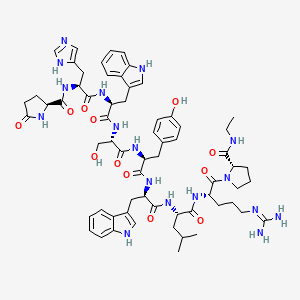

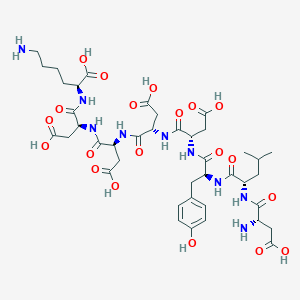

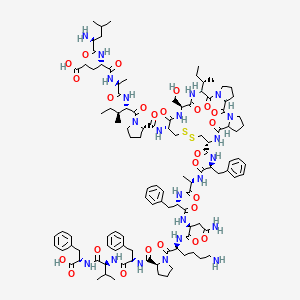

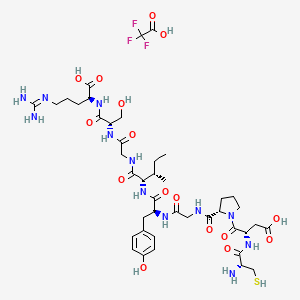

Laminine (925-933)(TFA) est un peptide dérivé des résidus 925-933 de la chaîne B1 de la laminine. Ce peptide se lie au récepteur de la laminine et est connu pour son rôle dans la promotion de l'adhésion cellulaire, de la différenciation, de la migration et de la signalisation . Les laminines sont une famille de glycoprotéines de la matrice extracellulaire et constituent les principaux composants non collagéniques des membranes basales .

Applications De Recherche Scientifique

Laminine (925-933)(TFA) a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Joue un rôle crucial dans les études d'adhésion cellulaire, de migration et de différenciation. .

Médecine : Étudié pour son potentiel dans la promotion de la cicatrisation des plaies et de la régénération tissulaire. .

Industrie : Utilisé dans le développement de biomatériaux et d'échafaudages de génie tissulaire

5. Mécanisme d'action

Laminine (925-933)(TFA) exerce ses effets en se liant au récepteur de la laminine à la surface cellulaire. Cette interaction déclenche une cascade de voies de signalisation intracellulaires qui régulent l'adhésion cellulaire, la migration et la différenciation. La capacité du peptide à inhiber la métastase est attribuée à son interférence avec les interactions cellule-matrice, qui sont cruciales pour l'invasion et la propagation des cellules tumorales .

Composés similaires :

Laminine (111) : Une protéine trimérique composée de chaînes alpha, bêta et gamma, impliquée dans l'adhésion et la migration cellulaires.

Laminine (332) : Connue pour son rôle dans l'adhésion des cellules épithéliales et la cicatrisation des plaies.

Laminine (511) : Joue un rôle significatif dans le développement embryonnaire et le maintien des cellules souches

Unicité : Laminine (925-933)(TFA) est unique en raison de sa séquence spécifique dérivée de la chaîne B1 de la laminine, ce qui lui confère des propriétés de liaison distinctes au récepteur de la laminine. Cette spécificité la rend particulièrement efficace dans la promotion de l'adhésion cellulaire et l'inhibition de la métastase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Laminine (925-933)(TFA) est généralement synthétisée par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend des étapes de déprotection et de couplage, qui sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée .

Méthodes de production industrielle : La production industrielle de Laminine (925-933)(TFA) suit des principes similaires à la synthèse en laboratoire, mais à une plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés, qui améliorent l'efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance (HPLC) afin de garantir une grande pureté .

Analyse Des Réactions Chimiques

Types de réactions : Laminine (925-933)(TFA) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Elle peut également participer à des réactions d'oxydation et de réduction, en particulier impliquant le résidu cystéine .

Réactifs et conditions courantes :

Formation de liaisons peptidiques : Des réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) sont couramment utilisés.

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants doux.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont utilisés pour réduire les ponts disulfures

Principaux produits : Les principaux produits formés à partir de ces réactions sont les séquences peptidiques souhaitées ou les peptides modifiés avec des groupes fonctionnels spécifiques .

Mécanisme D'action

Laminin (925-933)(TFA) exerts its effects by binding to the laminin receptor on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and differentiation. The peptide’s ability to inhibit metastasis is attributed to its interference with cell-matrix interactions, which are crucial for tumor cell invasion and spread .

Comparaison Avec Des Composés Similaires

Laminin (111): A trimeric protein composed of alpha, beta, and gamma chains, involved in cell adhesion and migration.

Laminin (332): Known for its role in epithelial cell adhesion and wound healing.

Laminin (511): Plays a significant role in embryonic development and stem cell maintenance

Uniqueness: Laminin (925-933)(TFA) is unique due to its specific sequence derived from the Laminin B1 chain, which confers distinct binding properties to the laminin receptor. This specificity makes it particularly effective in promoting cell adhesion and inhibiting metastasis .

Propriétés

Formule moléculaire |

C42H63F3N12O16S |

|---|---|

Poids moléculaire |

1081.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C40H62N12O14S.C2HF3O2/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67;3-2(4,5)1(6)7/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44);(H,6,7)/t20-,23-,24-,25-,26-,27-,28-,32-;/m0./s1 |

Clé InChI |

KCSGEDZIDRWIQM-XBWDXPLKSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |

Séquence |

One Letter Code: CDPGYIGSR |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.